molecular formula C10H8O3 B1442827 2-(Hydroxymethyl)benzofuran-5-carbaldehyde CAS No. 1253732-40-9

2-(Hydroxymethyl)benzofuran-5-carbaldehyde

Cat. No.: B1442827
CAS No.: 1253732-40-9
M. Wt: 176.17 g/mol
InChI Key: QHRRYUOHNQLXNJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzofuran-5-carbaldehyde is an organic compound with the molecular formula C10H8O3 It is a derivative of benzofuran, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzofuran-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of benzofuran with formaldehyde and a suitable oxidizing agent. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)benzofuran-5-carbaldehyde.

    Reduction: Formation of 2-(hydroxymethyl)benzofuran-5-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)benzofuran-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the hydroxymethyl group.

    2-(Hydroxymethyl)benzofuran: Similar structure but lacks the aldehyde group.

    5-Hydroxymethylfurfural: Contains a furan ring instead of a benzofuran ring.

Uniqueness

2-(Hydroxymethyl)benzofuran-5-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the benzofuran ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRRYUOHNQLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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